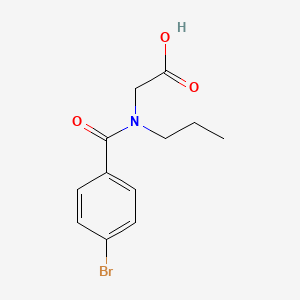
(1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl)methanol is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. This specific compound features a piperidine ring substituted with a methanol group and an ethyl-thiadiazole moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl)methanol typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution on the Piperidine Ring: The piperidine ring can be functionalized by introducing a methanol group at the 3-position through nucleophilic substitution reactions.
Coupling of Thiadiazole and Piperidine: The final step involves coupling the ethyl-thiadiazole moiety with the substituted piperidine ring using suitable coupling agents and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The thiadiazole ring can be reduced under specific conditions to form dihydro-thiadiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: The major products include aldehydes and carboxylic acids.
Reduction: The major products are dihydro-thiadiazole derivatives.
Substitution: The major products depend on the substituents introduced during the reaction.
Aplicaciones Científicas De Investigación
(1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with various enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity towards its targets. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- (1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl)methanol
- (1-(3-Propyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl)methanol
- (1-(3-Butyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl)methanol
Uniqueness
(1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl)methanol is unique due to the presence of the ethyl group on the thiadiazole ring, which can influence its chemical reactivity and biological activity. The combination of the thiadiazole and piperidine rings with a methanol group provides a versatile scaffold for further functionalization and optimization for specific applications.
Propiedades
Fórmula molecular |
C10H17N3OS |
|---|---|
Peso molecular |
227.33 g/mol |
Nombre IUPAC |
[1-(3-ethyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C10H17N3OS/c1-2-9-11-10(15-12-9)13-5-3-4-8(6-13)7-14/h8,14H,2-7H2,1H3 |
Clave InChI |
JOCVTJPDVMQWPK-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NSC(=N1)N2CCCC(C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 4,4-difluoro-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B14909728.png)
![1-(Pyrrolidin-1-yl)-2-(thieno[3,2-d]pyrimidin-4-ylamino)ethan-1-one](/img/structure/B14909739.png)












